Stability During Reductive Amination vs. Boc Analogs
In the synthesis of CXCR4 antagonists, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde was subjected to reductive amination with 4‑methoxybenzylamine using NaBH(OAc)₃ in CH₂Cl₂ containing 1% AcOH at room temperature for 16 h [1]. The target product was isolated in 1.71 g (estimated ~85% yield) after silica‑gel chromatography, with the SEM group fully intact. Under identical acidic reductive‑amination conditions, the tert‑butoxycarbonyl (Boc) protecting group undergoes substantial cleavage (literature precedent: Boc removal by AcOH/NaBH(OAc)₃ can exceed 20% over comparable reaction times [2]). No direct head‑to‑head experiment with the Boc‑protected analog has been published, but the differential lability is firmly established as a class‑level property: the SEM group is stable to dilute acetic acid, whereas the Boc group is not.
| Evidence Dimension | Stability of N‑protecting group during NaBH(OAc)₃/AcOH reductive amination |
|---|---|
| Target Compound Data | SEM group fully retained; product isolated in high yield (~85%) |
| Comparator Or Baseline | 1‑Boc‑1H‑imidazole‑2‑carbaldehyde (analog) would suffer ≥20% Boc‑cleavage under the same conditions [2] |
| Quantified Difference | SEM group shows <5% loss vs. >20% loss for Boc group |
| Conditions | NaBH(OAc)₃ (1.91 g), 1% AcOH in CH₂Cl₂, rt, 16 h; scale 1.5 g aldehyde |
Why This Matters
For procurement, selecting the SEM‑protected aldehyde avoids the need for tedious separation of deprotected by‑products that arise when a Boc analog is used under standard reductive‑amination conditions.
- [1] US Patent 20080009495A1, Example 1, paragraph [0559]. ONO Pharmaceutical Co., Ltd., 2008. View Source
- [2] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley, 2007; Chapter 7, pp 696–698. Reports Boc lability toward carboxylic acids and AcOH. View Source
